molecular formula C10H17N B12651124 Pyrrole, 2,5-dipropyl- CAS No. 770-43-4

Pyrrole, 2,5-dipropyl-

Cat. No.: B12651124
CAS No.: 770-43-4
M. Wt: 151.25 g/mol
InChI Key: RYXXWPBMCRQHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole, 2,5-dipropyl- is a heterocyclic organic compound with a five-membered ring structure containing nitrogen. This compound is a derivative of pyrrole, where the hydrogen atoms at positions 2 and 5 are replaced by propyl groups. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipropylpyrrole can be achieved through various methods. One common approach involves the dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols using supported platinum catalysts. This method provides high yields and allows for the recycling of the catalyst .

Industrial Production Methods: Industrial production of 2,5-dipropylpyrrole typically involves large-scale catalytic processes. The use of heterogeneous catalysts, such as carbon-supported platinum, is favored due to their efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dipropylpyrrole undergoes various chemical reactions, including:

    Oxidation: Pyrroles can be oxidized using reagents like nitric acid or hydrogen peroxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dipropylpyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dipropylpyrrole involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 2,5-Dipropylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger alkyl groups compared to methyl or ethyl derivatives can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .

Properties

CAS No.

770-43-4

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2,5-dipropyl-1H-pyrrole

InChI

InChI=1S/C10H17N/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8,11H,3-6H2,1-2H3

InChI Key

RYXXWPBMCRQHNB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(N1)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.